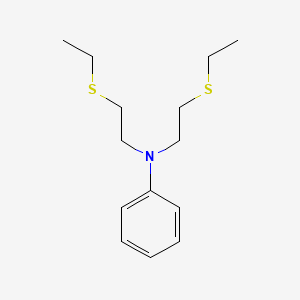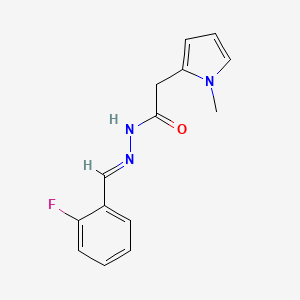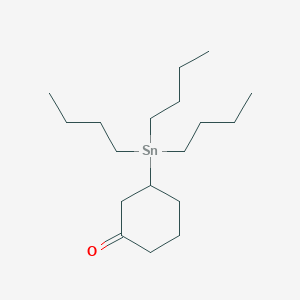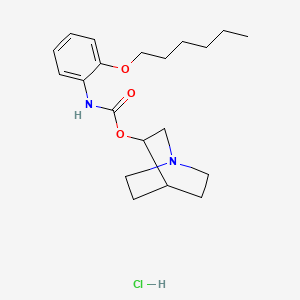
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione is a unique organic compound with the molecular formula C42H34O2 It is characterized by its six phenyl groups attached to a hexane backbone, with two ketone functionalities at the 2 and 5 positions
Métodos De Preparación
The synthesis of 1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexane Backbone: The initial step involves the formation of the hexane backbone through a series of aldol condensations and subsequent hydrogenation reactions.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions, where benzene reacts with the hexane backbone in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation to Form Ketones: The final step involves the oxidation of the hexane backbone to introduce the ketone functionalities at the 2 and 5 positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Análisis De Reacciones Químicas
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation.
Major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione largely depends on its chemical reactivity. The ketone functionalities can participate in nucleophilic addition reactions, while the phenyl groups can engage in electrophilic aromatic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry and material science.
Comparación Con Compuestos Similares
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione can be compared with other similar compounds, such as:
1,1,1,6,6,6-Hexaphenyl-hexane-2,4-dione: Similar structure but with ketone groups at different positions.
2,5-Diphenyl-1,3-oxazoline: Contains phenyl groups and a heterocyclic ring, used in different applications.
1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one: Contains trifluoromethyl groups and methoxyphenyl groups, used in specialized chemical research.
The uniqueness of this compound lies in its specific arrangement of phenyl groups and ketone functionalities, which confer distinct chemical properties and reactivity patterns.
Propiedades
Número CAS |
90508-14-8 |
|---|---|
Fórmula molecular |
C42H34O2 |
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
1,1,1,6,6,6-hexakis-phenylhexane-2,5-dione |
InChI |
InChI=1S/C42H34O2/c43-39(41(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35)31-32-40(44)42(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30H,31-32H2 |
Clave InChI |
CYZDQGZPWLZZIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)CCC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3-hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964255.png)

![2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid](/img/structure/B11964270.png)
![2-methylpropyl (2E)-7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964275.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964285.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964287.png)




![2-(5-bicyclo[2.2.1]hept-2-enyl)-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11964322.png)
![2-(benzylamino)-9-methyl-3-{(E)-[(2-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11964324.png)
![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11964330.png)
